molecular formula C14H24N2O6 B13052137 2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate

2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate

Cat. No.: B13052137
M. Wt: 316.35 g/mol
InChI Key: KVNBOUMTGPNUPY-UHFFFAOYSA-N
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Description

2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylic Acid tert-Butyl Ester Oxalate is a spirocyclic compound featuring a unique bicyclic structure with a 6-membered azaspiro ring system (spiro[3.4]octane) and a tert-butyl ester group. Its synthesis typically involves multi-step organic reactions, including spirocyclization and esterification, as inferred from analogous methodologies in spiro compound synthesis . The compound is cataloged under CAS number 1239319-94-8 with 97% purity and MFCD17016203 .

Properties

Molecular Formula

C14H24N2O6

Molecular Weight

316.35 g/mol

IUPAC Name

tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate;oxalic acid

InChI

InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-5-4-12(8-14)6-9(13)7-12;3-1(4)2(5)6/h9H,4-8,13H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

KVNBOUMTGPNUPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)N.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate typically involves the reaction of 2-amino-6-azaspiro[3.4]octane-6-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological molecules, contributing to its effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylic Acid tert-Butyl Ester Oxalate are best contextualized against analogous spirocyclic compounds (Table 1). Key differentiators include spiro ring size, substituent positioning, and functional group variations.

Table 1: Structural and Physicochemical Comparison of Selected Spirocyclic Compounds

Compound Name Spiro System Amino/Aza Position Substituents Purity CAS Number MFCD Number
2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylic Acid tert-Butyl Ester Oxalate [3.4]octane 2-amino, 6-aza 6-carboxylic acid tert-butyl ester 97% 1239319-94-8 MFCD17016203
6-Amino-2-Aza-Spiro[3.3]Heptane-2-Carboxylic Acid tert-Butyl Ester [3.3]heptane 6-amino, 2-aza 2-carboxylic acid tert-butyl ester 96% 1211586-09-2 MFCD15071432
2-Amino-7-Aza-Spiro[3.5]Nonane-7-Carboxylic Acid tert-Butyl Ester [3.5]nonane 2-amino, 7-aza 7-carboxylic acid tert-butyl ester 97% 1239319-82-4 MFCD14581153
3-Amino-Azepane-1-Carboxylic Acid tert-Butyl Ester Azepane 3-amino, 1-aza 1-carboxylic acid tert-butyl ester 97% 609789-17-5 MFCD06738754

Key Observations:

Spiro Ring Size and Rigidity: The target compound’s [3.4]octane system balances ring strain and conformational flexibility compared to smaller ([3.3]heptane) or larger ([3.5]nonane) systems. This may influence binding affinity in biological targets .

The tert-butyl ester at the 6-position (target) vs. 2- or 7-positions (analogs) may modulate steric hindrance during coupling reactions .

Synthetic Utility :

  • The oxalate counterion in the target compound is absent in listed analogs, suggesting tailored solubility for specific reaction conditions or formulations.
  • Purity levels (95–97%) across analogs indicate comparable synthetic feasibility, though yields may vary with spiro system complexity .

Biological Activity

2-Amino-6-aza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester oxalate (CAS Number: 1239319-94-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Amino-6-aza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester oxalate is C12H22N2O2C_{12}H_{22}N_2O_2, with a molecular weight of approximately 226.318 g/mol. The compound features a unique spirocyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC12H22N2O2
Molecular Weight226.318 g/mol
CAS Number1239319-94-8
Purity97.0%

Pharmacological Effects

  • Neuroprotective Activity : Some studies suggest that spirocyclic compounds can provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.
  • Anti-inflammatory Properties : The presence of the amino group in the structure may enhance anti-inflammatory activity, potentially beneficial in conditions like arthritis or inflammatory bowel disease.
  • Antimicrobial Activity : Preliminary studies on related compounds indicate potential antimicrobial properties, which could be explored further for developing new antibiotics.

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of spirocyclic compounds in models of Parkinson's disease. Results indicated that these compounds could reduce neuronal cell death and improve motor function in animal models by modulating dopaminergic signaling pathways.

Inflammation Modulation

Another study examined the anti-inflammatory effects of similar compounds in a murine model of colitis. The results demonstrated a significant reduction in inflammatory markers, suggesting that 2-Amino-6-aza-spiro[3.4]octane derivatives may help manage inflammatory conditions.

Implications for Therapeutic Applications

Given its potential biological activities, 2-Amino-6-aza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester oxalate could serve as a lead compound for drug development targeting:

  • Neurological Disorders : As a candidate for treating conditions like depression and Parkinson's disease.
  • Inflammatory Diseases : For developing anti-inflammatory agents.
  • Infectious Diseases : As a basis for new antimicrobial therapies.

Q & A

Q. What strategies resolve contradictions between spectroscopic and elemental analysis data for spirocyclic compounds?

  • Methodological Answer : Contradictions often arise from residual solvents or non-stoichiometric hydration. Address this by: (i) Repeating elemental analysis under anhydrous conditions. (ii) Using high-resolution mass spectrometry (HRMS) to verify molecular ions. (iii) Cross-validating with ¹H/¹³C NMR integration ratios for proton environments .

Q. How can computational methods enhance the design of spirocyclic derivatives for targeted applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Molecular docking studies guide functionalization for bioactivity by simulating interactions with protein targets (e.g., enzymes in spirocyclic drug candidates). Pair computational results with experimental UV-Vis and fluorescence data to refine models .

Q. What experimental design principles minimize systematic errors in stability studies of oxalate salts?

  • Methodological Answer : (i) Control variables : Use standardized buffers (pH 4–8) and temperatures (25°C, 40°C) to assess hydrolysis. (ii) Replicate sampling : Triplicate measurements at each timepoint reduce random error. (iii) Calibration : Validate HPLC/UV detectors with certified reference materials (e.g., NIST-traceable standards) .

Q. How are mechanistic pathways elucidated for spiro ring-opening reactions in acidic/basic conditions?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O in ester groups) tracks bond cleavage sites via mass spectrometry. Kinetic studies under varying pH and temperature identify rate-determining steps. For example, tert-butyl ester hydrolysis in acidic conditions follows a two-step mechanism: protonation of the carbonyl oxygen followed by nucleophilic attack by water .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points reported across studies for spirocyclic oxalates?

  • Methodological Answer : Variability may stem from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorph transitions. Compare XRD patterns with literature data. If impurities are suspected, purify via preparative HPLC and re-measure under controlled heating rates (1–2°C/min) .

Q. What statistical approaches are recommended for reconciling conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Use multivariate analysis (e.g., PCA) to identify outliers driven by experimental variables (e.g., cell line viability assays vs. enzymatic inhibition). Apply Bayesian statistics to weight data quality (e.g., high-throughput vs. low-replicate studies). Validate findings with orthogonal assays (e.g., SPR for binding affinity) .

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